molecular formula C14H16O3 B1610608 1-Benzyl-4-oxocyclohexanecarboxylic acid CAS No. 56868-12-3

1-Benzyl-4-oxocyclohexanecarboxylic acid

Cat. No.: B1610608
CAS No.: 56868-12-3
M. Wt: 232.27 g/mol
InChI Key: NCNJCLUMOVAEAK-UHFFFAOYSA-N
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Description

1-Benzyl-4-oxocyclohexanecarboxylic acid, also known as BOC-acid, is an organic compound that has been widely used in the lab for a variety of purposes. BOC-acid is a colorless solid with a melting point of 83°C and a boiling point of 244°C. It is a carboxylic acid that is synthesized from benzyl chloride and 4-oxocyclohexane-1-carboxylic acid. It is used as a protecting group for amino acids, peptides, and proteins in organic synthesis. It is also used as a reagent in the synthesis of heterocyclic compounds, such as imidazoles, triazoles, and oxazoles.

Scientific Research Applications

Polymer Electrolyte Enhancements

1-Benzyl-4-oxocyclohexanecarboxylic acid derivatives, such as esters of benzene 1,2 dicarboxylic acids, have been explored for their use in improving the ionic conductivity of polymer-salt complexes. In a study conducted by Michael et al. (1997), various esters, including dioctyl phthalate (DOP) and others, were used as plasticizers in poly(ethylene oxide) (PEO) and lithium salt matrices to enhance lithium-ion transport. This research suggests significant potential in developing high-performance solid polymer electrolytes for applications like lithium-ion batteries (Michael et al., 1997).

Catalysis in Hydrocarboxylation

A copper(II) metal-organic framework (MOF) incorporating this compound derivatives demonstrated efficient catalytic activity in transforming cyclohexane to cyclohexanecarboxylic acid. The study by Paul et al. (2016) showed that this catalyst operates effectively in water/ionic liquid medium, offering a sustainable approach for alkane hydrocarboxylation under mild conditions. This breakthrough in catalysis can have broad implications in chemical synthesis and industrial processes (Paul et al., 2016).

Environmental and Health Studies

In environmental research, the compound 1,2-Cyclohexane dicarboxylic acid diisononyl ester, a derivative of this compound, has been used as a safer plasticizer alternative to phthalates like DEHP. Silva et al. (2013) investigated the presence of DINCH metabolites in human urine, providing insights into environmental exposure and potential health implications. This research is critical for understanding the environmental impact and safety of new plasticizer compounds (Silva et al., 2013).

Properties

IUPAC Name

1-benzyl-4-oxocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c15-12-6-8-14(9-7-12,13(16)17)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNJCLUMOVAEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482460
Record name 1-benzyl-4-oxocyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56868-12-3
Record name 1-benzyl-4-oxocyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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